molecular formula C11H8N4O5S B215378 2-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-pyrimidin-4-one

2-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-pyrimidin-4-one

Cat. No. B215378
M. Wt: 308.27 g/mol
InChI Key: MQRSKNRMJCUQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-pyrimidin-4-one, commonly known as DNPSMP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNPSMP is a pyrimidine derivative that contains a dinitrophenyl sulfanyl group and a methyl group at the 6th position.

Mechanism of Action

DNPSMP reacts with sulfhydryl groups in proteins and enzymes to form a yellow-colored product. The mechanism of this reaction involves the nucleophilic attack of the thiol group on the dinitrophenyl sulfanyl group of DNPSMP, which results in the formation of a stable adduct. The formation of this adduct can be measured spectrophotometrically, which allows for the quantification of sulfhydryl groups in proteins and enzymes.
Biochemical and Physiological Effects:
DNPSMP has no known biochemical or physiological effects on its own. However, its ability to react with sulfhydryl groups in proteins and enzymes has significant implications for the study of these molecules. The quantification of sulfhydryl groups in proteins and enzymes is essential for understanding their structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNPSMP in lab experiments is its ability to selectively react with sulfhydryl groups in proteins and enzymes. This allows for the quantification of these groups without interfering with other functional groups in these molecules. However, DNPSMP has some limitations, including its sensitivity to pH and temperature. The reaction between DNPSMP and sulfhydryl groups is pH-dependent, and the optimal pH for this reaction is between 7.2 and 8.2. Additionally, the reaction is temperature-dependent, and the optimal temperature for this reaction is between 20°C and 25°C.

Future Directions

There are several future directions for the use of DNPSMP in scientific research. One of the most promising applications of DNPSMP is in the study of redox signaling pathways. Redox signaling pathways play a critical role in cellular homeostasis, and the quantification of sulfhydryl groups in proteins and enzymes is essential for understanding these pathways. Additionally, DNPSMP can be used to study the role of sulfhydryl groups in protein-protein interactions and protein folding. Overall, DNPSMP has significant potential for the study of sulfhydryl groups in various biological systems.
Conclusion:
In conclusion, DNPSMP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNPSMP is a pyrimidine derivative that contains a dinitrophenyl sulfanyl group and a methyl group at the 6th position. DNPSMP is used as a reagent to detect the presence of sulfhydryl groups in proteins and enzymes. The mechanism of this reaction involves the nucleophilic attack of the thiol group on the dinitrophenyl sulfanyl group of DNPSMP, which results in the formation of a stable adduct. DNPSMP has no known biochemical or physiological effects on its own, but its ability to react with sulfhydryl groups in proteins and enzymes has significant implications for the study of these molecules. DNPSMP has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

DNPSMP can be synthesized by the condensation of 2,4-dinitrophenyl hydrazine with 6-methyl-2-thiouracil in the presence of acetic acid. The resulting product is then oxidized with potassium permanganate to yield DNPSMP. The synthesis of DNPSMP is a multi-step process that requires careful attention to detail and purity of the reagents used.

Scientific Research Applications

DNPSMP has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DNPSMP is in the field of biochemistry, where it is used as a reagent to detect the presence of sulfhydryl groups in proteins. DNPSMP reacts with sulfhydryl groups to form a yellow-colored product, which can be measured spectrophotometrically. This method is widely used to determine the thiol content of proteins and enzymes.

properties

Product Name

2-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-pyrimidin-4-one

Molecular Formula

C11H8N4O5S

Molecular Weight

308.27 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C11H8N4O5S/c1-6-4-10(16)13-11(12-6)21-9-3-2-7(14(17)18)5-8(9)15(19)20/h2-5H,1H3,(H,12,13,16)

InChI Key

MQRSKNRMJCUQTI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC1=CC(=O)N=C(N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=O)N=C(N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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